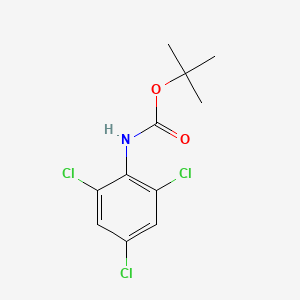
tert-Butyl (2,4,6-trichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,4,6-trichlorophenyl)carbamate is an organic compound with the molecular formula C11H12Cl3NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a tert-butyl group, and the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,4,6-trichlorophenyl)carbamate typically involves the reaction of 2,4,6-trichloroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,4,6-trichlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while hydrolysis will produce 2,4,6-trichloroaniline and tert-butanol.
Scientific Research Applications
tert-Butyl (2,4,6-trichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (2,4,6-trichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. The presence of the tert-butyl group and the trichlorophenyl moiety can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (3,5-dichlorophenyl)carbamate
- tert-Butyl (2,6-dichlorophenyl)carbamate
Uniqueness
tert-Butyl (2,4,6-trichlorophenyl)carbamate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The specific substitution pattern can influence the compound’s steric and electronic properties, making it distinct from other similar carbamates.
Properties
Molecular Formula |
C11H12Cl3NO2 |
|---|---|
Molecular Weight |
296.6 g/mol |
IUPAC Name |
tert-butyl N-(2,4,6-trichlorophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl3NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChI Key |
VWVGRJLUBXQLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


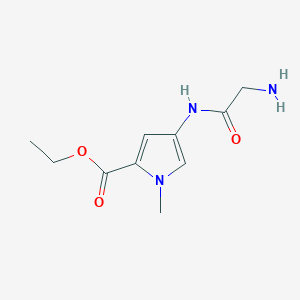
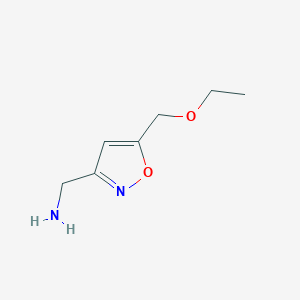


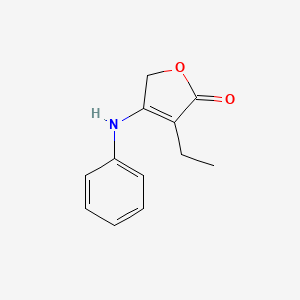
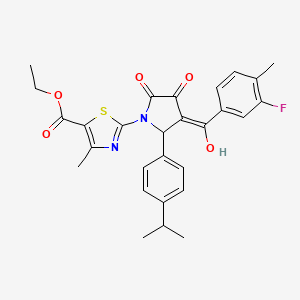
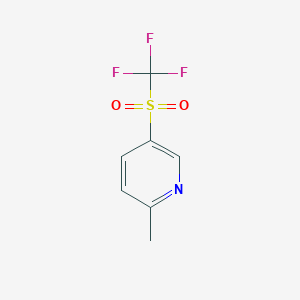
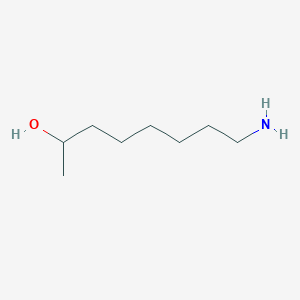
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
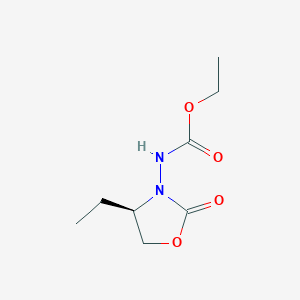
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)

![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
